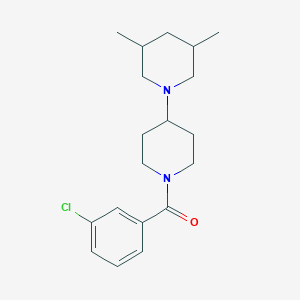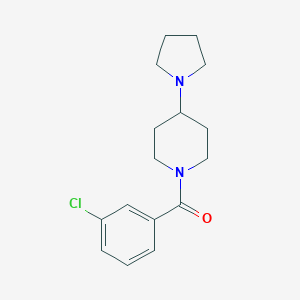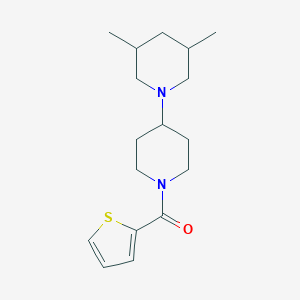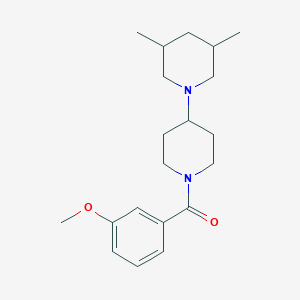
N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine, also known as Fentanyl, is a potent synthetic opioid that is used for pain management and anesthesia. It was first synthesized in 1960 by Paul Janssen and has since become a widely used medication due to its high potency and effectiveness. In
作用机制
N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine works by binding to the mu-opioid receptors in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and relaxation. This compound has a high affinity for these receptors, which is what makes it so potent.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It can cause respiratory depression, which can be life-threatening if not monitored closely. This compound can also cause nausea, vomiting, and constipation. Long-term use of this compound can lead to tolerance and dependence, which can result in withdrawal symptoms if the medication is discontinued.
实验室实验的优点和局限性
N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine has several advantages and limitations when used in lab experiments. Its high potency makes it an ideal candidate for studying the mu-opioid receptors and their role in pain management. However, the potential for respiratory depression and other side effects must be taken into account when designing experiments.
未来方向
There are several future directions for the study of N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine. One area of research is the development of new medications that are more effective and have fewer side effects. Another area of research is the study of the mu-opioid receptors and their role in addiction and withdrawal. Additionally, the use of this compound in treating depression, anxiety, and addiction is an area of active research.
Conclusion:
In conclusion, this compound is a potent synthetic opioid that is widely used for pain management and anesthesia. Its high potency and effectiveness make it an ideal medication for these purposes. However, the potential for respiratory depression and other side effects must be taken into account when using this compound. Ongoing research is needed to develop new medications that are more effective and have fewer side effects, as well as to better understand the role of the mu-opioid receptors in addiction and withdrawal.
合成方法
N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process that involves the reaction of aniline with acetic anhydride to form N-phenylacetamide. This is followed by a series of reactions that involve the use of various reagents such as sodium hydroxide, benzyl chloride, and furoyl chloride. The final step involves the reaction of this compound with hydrochloric acid to form this compound.
科学研究应用
N-benzyl-1-(2-furoyl)-N-(2-phenylethyl)-4-piperidinamine has been extensively studied for its use in pain management and anesthesia. It is commonly used in surgical procedures and has been shown to be effective in managing chronic pain. This compound is also being studied for its potential use in treating depression, anxiety, and addiction.
属性
分子式 |
C25H28N2O2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C25H28N2O2/c28-25(24-12-7-19-29-24)26-17-14-23(15-18-26)27(20-22-10-5-2-6-11-22)16-13-21-8-3-1-4-9-21/h1-12,19,23H,13-18,20H2 |
InChI 键 |
OMYOYPQTLBDUGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
规范 SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)



![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)